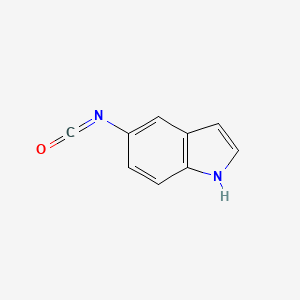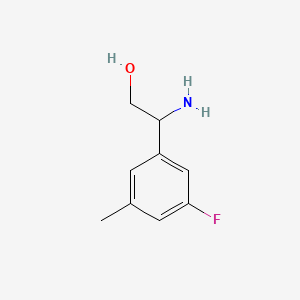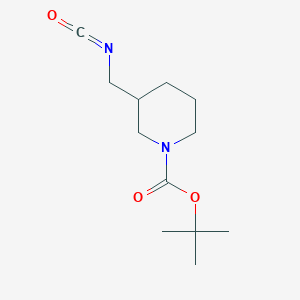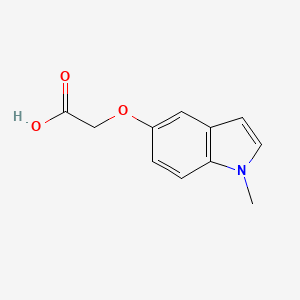
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using isopropyl and methyl groups to form the desired triazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)acetic acid: This compound has a similar triazole ring but differs in the presence of an acetic acid group instead of the dimethylpropan-1-amine group.
1-Isopropyl-3-methyl-1H-pyrazole: This compound features a pyrazole ring instead of a triazole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H22N4 |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-7(2)9-13-10(15(6)14-9)8(12)11(3,4)5/h7-8H,12H2,1-6H3 |
Clé InChI |
XNSLUIXJUAWFHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=N1)C(C(C)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)




![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)








